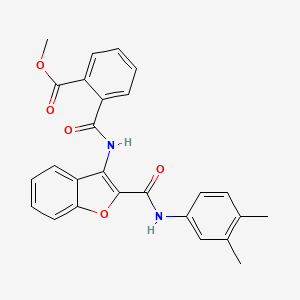

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C26H22N2O5 and its molecular weight is 442.471. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate, with the CAS number 888463-61-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C26H22N2O5

- Molecular Weight : 442.5 g/mol

The compound features a complex structure that includes a benzofuran moiety, which is often associated with various biological activities.

1. Antinociceptive Activity

Research indicates that related compounds in the benzofuran class exhibit significant antinociceptive properties. For instance, studies on derivatives like 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran have shown potent antinociceptive effects across multiple models of nociception in mice. These studies suggest that similar derivatives may also possess comparable analgesic effects, potentially making this compound a candidate for further investigation in pain management therapies .

2. Antitumor Potential

The structural characteristics of this compound suggest it may interact with molecular targets involved in cancer pathways. Compounds with similar frameworks have demonstrated inhibitory activity against various cancer cell lines. For example, benzamide derivatives have been shown to inhibit cell growth in models of breast cancer and leukemia . This raises the possibility that this compound could exhibit similar effects.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory and nociceptive pathways. For instance:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes linked to inflammatory responses.

Case Studies and Research Findings

Análisis De Reacciones Químicas

Synthetic Pathways and Key Reaction Steps

The synthesis of methyl 2-((2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamoyl)benzoate involves multi-step reactions, primarily focusing on the construction of the benzofuran core and subsequent functionalization.

A. Formation of the Benzofuran Core

-

Cyclization Reactions :

-

A common approach involves cyclization of substituted phenols or aldehydes under acidic or oxidative conditions. For example, 2-hydroxybenzaldehyde derivatives are cyclized with ketones or esters to form the benzofuran backbone .

-

Example: Cyclization of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with amines under reflux in ethanol yields benzofuran intermediates .

-

B. Carbamoylation and Esterification

-

Carbamoylation :

-

The introduction of the (3,4-dimethylphenyl)carbamoyl group occurs via nucleophilic acyl substitution. For instance, reaction of benzofuran-3-carbonyl chloride with 3,4-dimethylphenylamine in the presence of a base (e.g., DIPEA) forms the carbamate linkage .

-

Typical solvents: Dichloromethane (DCM) or chloroform at 60°C .

-

-

Esterification :

C. Final Coupling

-

The benzoate and carbamoylbenzofuran moieties are coupled using Mitsunobu or peptide coupling reagents (e.g., EDCI/HOBt) .

Key Reaction Mechanisms

A. Cyclization Mechanism

-

Acid-catalyzed cyclization proceeds through electrophilic aromatic substitution (EAS), where the aldehyde group activates the aromatic ring for intramolecular attack (Figure 1) .

B. Mitsunobu Reaction

-

Used to form ether or ester bonds between hydroxyisoxazole derivatives and alcohols. For example:

| Substrate (R-OH) | Solvent | Yield (%) | O:N Product Ratio |

|---|---|---|---|

| Primary alcohols | THF | 70–85 | 9:1 |

| Secondary alcohols | DCM | 50–65 | 7:3 |

Table 1: Solvent and substrate effects on Mitsunobu reaction outcomes .

Catalytic and Functionalization Pathways

A. Palladium-Catalyzed Cross-Coupling

-

Suzuki-Miyaura coupling introduces aryl groups to the benzofuran scaffold. For example, brominated benzofuran intermediates react with 3,4-dimethylphenylboronic acid using Pd(PPh3)4 .

B. Reductive Amination

-

Sodium borohydride-mediated reduction of imines (formed from aldehydes and amines) generates secondary amines, critical for carbamoyl group installation .

C. Sulfonation and Halogenation

-

Sulfonyl chlorides (e.g., RSO2Cl) react with hydroxylated intermediates to introduce sulfonate groups, enhancing solubility .

Characterization Data

-

NMR Spectroscopy :

-

Mass Spectrometry :

Reaction Optimization and Challenges

-

Yield Optimization :

-

Challenges :

Propiedades

IUPAC Name |

methyl 2-[[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5/c1-15-12-13-17(14-16(15)2)27-25(30)23-22(20-10-6-7-11-21(20)33-23)28-24(29)18-8-4-5-9-19(18)26(31)32-3/h4-14H,1-3H3,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOCAQZMUHUDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.